molecular formula C10H12O4 B1295367 3,5-Dimethoxyphenylacetic acid CAS No. 4670-10-4

3,5-Dimethoxyphenylacetic acid

Cat. No.: B1295367
CAS No.: 4670-10-4
M. Wt: 196.2 g/mol
InChI Key: FFPAFDDLAGTGPQ-UHFFFAOYSA-N
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Description

3,5-Dimethoxyphenylacetic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of phenylacetic acid, where two methoxy groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxyphenylacetic acid can be synthesized through the methylation of 3,5-dihydroxyacetophenone followed by the Willgerodt-Kindler reaction . The process involves the following steps:

    Methylation: 3,5-dihydroxyacetophenone is treated with methylating agents to introduce methoxy groups at the 3 and 5 positions.

    Willgerodt-Kindler Reaction: The methylated product undergoes the Willgerodt-Kindler reaction to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but optimized for large-scale production. The process involves the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxyphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products:

Scientific Research Applications

3,5-Dimethoxyphenylacetic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3,5-dimethoxyphenylacetic acid involves its interaction with various molecular targets and pathways. It can act as a precursor in enzymatic reactions, leading to the formation of active metabolites. The methoxy groups play a crucial role in modulating the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,5-Dihydroxyphenylacetic acid
  • 3,4,5-Trimethoxyphenylacetic acid

Comparison: 3,5-Dimethoxyphenylacetic acid is unique due to the specific positioning of the methoxy groups, which influences its chemical properties and reactivity. Compared to 3,4-dimethoxyphenylacetic acid, the 3,5-isomer exhibits different reactivity patterns in substitution and oxidation reactions. The presence of three methoxy groups in 3,4,5-trimethoxyphenylacetic acid further alters its chemical behavior, making this compound distinct in its applications .

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-3-7(5-10(11)12)4-9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPAFDDLAGTGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196918
Record name 3,5-Dimethoxyphenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4670-10-4
Record name (3,5-Dimethoxyphenyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4670-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethoxyphenylacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 3,5-dimethoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (3,5-Dimethoxyphenyl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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